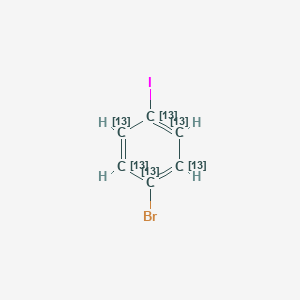

1-Bromo-4-iodobenzene-13C6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUXODGPMAHRL-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-Bromo-4-iodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-iodobenzene-¹³C₆, a stable isotope-labeled compound valuable in advanced research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as a tracer and internal standard in quantitative analyses.

Chemical Identity and Physical Properties

1-Bromo-4-iodobenzene-¹³C₆ is a heavy-isotope labeled version of 1-bromo-4-iodobenzene, where all six carbon atoms in the benzene ring are the ¹³C isotope. This isotopic labeling makes it an invaluable tool for a variety of analytical techniques.

| Property | Value | Reference |

| CAS Number | 1261170-84-6 | [1] |

| Molecular Formula | ¹³C₆H₄BrI | |

| Molecular Weight | 284.83 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 89-93 °C (for non-labeled) | [3] |

| Boiling Point | 120-122 °C at 14 mmHg (for non-labeled) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Synthesis and Purification

A generalized synthetic pathway is as follows:

References

Technical Guide: 1-Bromo-4-iodobenzene-¹³C₆ in Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-bromo-4-iodobenzene-¹³C₆, a stable isotope-labeled compound with significant applications in synthetic chemistry and analytical sciences. This document outlines its fundamental properties, provides detailed experimental protocols for its use, and illustrates relevant workflows for its application in drug development and metabolic research.

Core Concepts and Applications

1-Bromo-4-iodobenzene-¹³C₆ is a specialized chemical reagent in which the six carbon atoms of the benzene ring have been replaced with the stable carbon-13 isotope. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for a variety of research applications.

Primarily, 1-bromo-4-iodobenzene-¹³C₆ serves two key functions:

-

Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are crucial for accurate quantification.[1][2] Because 1-bromo-4-iodobenzene-¹³C₆ is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation, but is distinguishable by its higher mass.[2] This allows for the correction of variations in sample preparation and instrument response, thereby minimizing ion suppression effects and enhancing the accuracy of quantitative measurements.[2][3]

-

Building Block in Organic Synthesis: The presence of two different halogen atoms (bromine and iodine) on the benzene ring allows for selective, sequential cross-coupling reactions.[4] This makes 1-bromo-4-iodobenzene and its isotopically labeled version a versatile substrate in synthetic organic chemistry for the construction of complex molecules. It is particularly useful in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings.[5] The ¹³C₆-label allows for the tracking of the phenyl moiety through multi-step syntheses and aids in the characterization of complex products.

Quantitative Data

The key quantitative data for 1-bromo-4-iodobenzene and its ¹³C₆-labeled analogue are summarized in the table below for easy comparison.

| Property | 1-Bromo-4-iodobenzene | 1-Bromo-4-iodobenzene-¹³C₆ |

| Molecular Formula | C₆H₄BrI | ¹³C₆H₄BrI |

| Molar Mass ( g/mol ) | 282.90 | 288.94 |

| Monoisotopic Mass (Da) | 281.8541 | 287.8742 |

| CAS Number | 589-87-7 | Not available |

Calculation of 1-Bromo-4-iodobenzene-¹³C₆ Molecular Weight:

The molecular weight of the labeled compound is calculated by substituting the atomic mass of six ¹²C atoms with six ¹³C atoms.

-

Molecular Weight of C₆H₄BrI = (6 * 12.011) + (4 * 1.008) + 79.904 + 126.90 = 282.90 g/mol

-

Molecular Weight of ¹³C₆H₄BrI = (6 * 13.00335) + (4 * 1.008) + 79.904 + 126.90 = 288.94 g/mol

Experimental Protocols

The following are detailed methodologies for key experiments where 1-bromo-4-iodobenzene-¹³C₆ is commonly utilized.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide, such as 1-bromo-4-iodobenzene-¹³C₆, with an arylboronic acid.

Materials:

-

1-Bromo-4-iodobenzene-¹³C₆

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Reflux condenser

Procedure:

-

To a round-bottom flask containing a stir bar, add 1-bromo-4-iodobenzene-¹³C₆, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent and the palladium catalyst to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Use as an Internal Standard in LC-MS Analysis

This protocol outlines the use of 1-bromo-4-iodobenzene-¹³C₆ as an internal standard for the quantification of the unlabeled analyte in a sample matrix.

Materials:

-

Sample containing the analyte (1-bromo-4-iodobenzene)

-

1-Bromo-4-iodobenzene-¹³C₆ internal standard solution of known concentration

-

Solvent for sample preparation (e.g., acetonitrile)

-

Vortex mixer

-

Centrifuge

-

LC-MS system

Procedure:

-

Prepare a stock solution of 1-bromo-4-iodobenzene-¹³C₆ in a suitable solvent at a known concentration.

-

To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.

-

Vortex the sample to ensure thorough mixing.

-

Perform sample clean-up as required (e.g., protein precipitation with acetonitrile, followed by centrifugation).

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Develop an LC-MS method capable of separating the analyte from other matrix components and detecting both the analyte and the internal standard.

-

Create a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Analyze the prepared samples.

-

Quantify the analyte in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for using an internal standard in LC-MS analysis.

References

- 1. 13C Labeled internal standards | LIBIOS [libios.fr]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 5. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Synthesis of 1-Bromo-4-iodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-bromo-4-iodobenzene-¹³C₆, a stable isotope-labeled compound valuable as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2] The proposed synthesis commences with the commercially available, uniformly labeled aniline-¹³C₆ and proceeds through a multi-step sequence involving protection, halogenation, deprotection, and a Sandmeyer-type reaction.

Proposed Synthesis Route

The synthesis of 1-bromo-4-iodobenzene-¹³C₆ can be strategically planned by starting with aniline-¹³C₆. This approach involves a sequence of well-established organic reactions, adapted for the synthesis of the isotopically labeled target compound. The overall transformation is depicted in the workflow below.

Caption: Proposed multi-step synthesis workflow for 1-Bromo-4-iodobenzene-¹³C₆.

Experimental Protocols

The following protocols are based on established procedures for analogous unlabeled compounds and should be adapted and optimized for the synthesis with ¹³C-labeled materials, primarily by focusing on maximizing yield at each step to conserve the expensive isotope.

Step 1: Acetylation of Aniline-¹³C₆ to Acetanilide-¹³C₆

This initial step serves to protect the amino group, thereby moderating its activating effect and preventing polysubstitution during the subsequent bromination.

Reaction:

Aniline-¹³C₆ + Acetic Anhydride → Acetanilide-¹³C₆ + Acetic Acid

Procedure:

-

In a flask, dissolve Aniline-¹³C₆ in a mixture of water and concentrated hydrochloric acid.

-

Prepare a separate solution of sodium acetate in water.

-

To the aniline hydrochloride solution, add acetic anhydride with swirling.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Cool the mixture in an ice bath to precipitate the Acetanilide-¹³C₆.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Acetanilide-¹³C₆.

Step 2: Bromination of Acetanilide-¹³C₆ to 4-Bromoacetanilide-¹³C₆

This step introduces the bromine atom at the para position of the benzene ring.

Reaction:

Acetanilide-¹³C₆ + Br₂ → 4-Bromoacetanilide-¹³C₆ + HBr

Procedure:

-

Dissolve Acetanilide-¹³C₆ in glacial acetic acid in a flask.

-

In a separate container, prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with stirring.

-

After the addition is complete, allow the reaction mixture to stand at room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the 4-Bromoacetanilide-¹³C₆ by vacuum filtration and wash with water.

-

Recrystallize the product from ethanol to achieve high purity.

Step 3: Hydrolysis of 4-Bromoacetanilide-¹³C₆ to 4-Bromoaniline-¹³C₆

This deprotection step regenerates the free amino group.

Reaction:

4-Bromoacetanilide-¹³C₆ + H₂O (in acidic medium) → 4-Bromoaniline-¹³C₆ + Acetic Acid

Procedure:

-

Suspend 4-Bromoacetanilide-¹³C₆ in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid 4-Bromoaniline-¹³C₆ by vacuum filtration and wash with water.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 4-Bromoaniline-¹³C₆.

Step 4: Diazotization of 4-Bromoaniline-¹³C₆

This crucial step converts the primary aromatic amine into a diazonium salt, a versatile intermediate.

Reaction:

4-Bromoaniline-¹³C₆ + NaNO₂ + 2HCl → 4-Bromobenzenediazonium-¹³C₆ chloride + NaCl + 2H₂O

Procedure:

-

Dissolve 4-Bromoaniline-¹³C₆ in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

The formation of the diazonium salt solution is typically indicated by a color change. This solution should be used immediately in the next step.

Step 5: Iodination of 4-Bromobenzenediazonium-¹³C₆ Salt

The final step involves a Sandmeyer-type reaction to introduce the iodine atom.

Reaction:

4-Bromobenzenediazonium-¹³C₆ chloride + KI → 1-Bromo-4-iodobenzene-¹³C₆ + N₂ + KCl

Procedure:

-

Prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

A solid precipitate of the final product will form, often accompanied by the evolution of nitrogen gas.

-

Allow the reaction to proceed to completion at room temperature or with gentle warming.

-

Collect the crude 1-Bromo-4-iodobenzene-¹³C₆ by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.

Data Presentation

| Step | Reaction | Starting Material | Product | Expected Yield Range (%) |

| 1 | Acetylation | Aniline-¹³C₆ | Acetanilide-¹³C₆ | 85-95 |

| 2 | Bromination | Acetanilide-¹³C₆ | 4-Bromoacetanilide-¹³C₆ | 70-85 |

| 3 | Hydrolysis | 4-Bromoacetanilide-¹³C₆ | 4-Bromoaniline-¹³C₆ | 80-90 |

| 4 & 5 | Diazotization & Iodination | 4-Bromoaniline-¹³C₆ | 1-Bromo-4-iodobenzene-¹³C₆ | 60-80[3] |

Characterization Data (for unlabeled analogs):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Acetanilide | C₈H₉NO | 135.17 | 113-115 | ~2.1 (s, 3H), ~7.0-7.5 (m, 5H), ~8.7 (br s, 1H)[4] | ~24, 120, 124, 129, 138, 169[4][5] |

| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169 | ~2.1 (s, 3H), ~7.4-7.6 (m, 4H), ~10.1 (br s, 1H)[6] | ~24, 116, 122, 132, 138, 168[7] |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | ~3.7 (br s, 2H), ~6.6 (d, 2H), ~7.2 (d, 2H) | ~114, 116, 132, 146 |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 91-92 | ~7.4 (d, 2H), ~7.8 (d, 2H)[8] | ~92, 122, 134, 138[8] |

Note: For the ¹³C₆-labeled compounds, the molecular weights will be increased by approximately 6 units. The ¹H NMR spectra will show complex splitting patterns due to ¹H-¹³C coupling. The ¹³C NMR spectra will show signals corresponding to each of the six labeled carbon atoms.

Logical Relationships in the Synthesis

The sequence of reactions is critical to the successful synthesis of the target molecule. The logic behind the chosen route is illustrated in the following diagram.

Caption: Logical flow diagram illustrating the strategic decisions in the synthesis route.

This in-depth guide provides a solid foundation for the synthesis of 1-bromo-4-iodobenzene-¹³C₆. Researchers should note that working with expensive isotopically labeled materials requires careful planning and execution to maximize yields and ensure the successful preparation of this valuable analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 5. Acetanilide(103-84-4) 13C NMR [m.chemicalbook.com]

- 6. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-Bromo-4-iodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for 1-bromo-4-iodobenzene and the predicted ¹³C NMR data for 1-Bromo-4-iodobenzene-¹³C₆.

¹H NMR Spectral Data for 1-Bromo-4-iodobenzene

The ¹H NMR spectrum of 1-bromo-4-iodobenzene is characterized by two doublets in the aromatic region, corresponding to the two sets of chemically equivalent protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.46 | Doublet | 2H | H-2, H-6 (ortho to Bromine) |

| ~7.15 | Doublet | 2H | H-3, H-5 (ortho to Iodine) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The data presented here is a representative example.

¹³C NMR Spectral Data for 1-Bromo-4-iodobenzene

The proton-decoupled ¹³C NMR spectrum of 1-bromo-4-iodobenzene shows four signals in the aromatic region, corresponding to the four chemically distinct carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~138.2 | C-3, C-5 (ortho to Iodine) |

| ~132.3 | C-2, C-6 (ortho to Bromine) |

| ~121.8 | C-1 (attached to Bromine) |

| ~92.5 | C-4 (attached to Iodine) |

Predicted ¹³C NMR Spectral Data for 1-Bromo-4-iodobenzene-¹³C₆

For 1-Bromo-4-iodobenzene-¹³C₆, all carbon atoms are the ¹³C isotope. This has two significant consequences for the ¹³C NMR spectrum:

-

No Proton Coupling: The signals will be singlets in a standard proton-decoupled ¹³C NMR experiment.

-

¹³C-¹³C Coupling: Due to the 100% abundance of ¹³C, complex carbon-carbon coupling patterns will be observed. The chemical shifts will be similar to the unlabeled compound, but each signal will be split by its neighboring ¹³C atoms.

Predicting the exact coupling constants and resulting multiplicities can be complex. However, the general expectation is a more intricate spectrum compared to the unlabeled compound. The primary utility of this labeled compound is often as an internal standard in mass spectrometry, where the mass difference is the key feature.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrum of 1-Bromo-4-iodobenzene

The electron ionization (EI) mass spectrum of 1-bromo-4-iodobenzene shows a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) is observed at m/z 282, with a significant M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Relative Intensity | Assignment |

| 284 | ~98% | [M+2]⁺ (containing ⁸¹Br) |

| 282 | 100% | [M]⁺ (containing ⁷⁹Br) |

| 155 | High | [M - I]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Predicted Mass Spectrum of 1-Bromo-4-iodobenzene-¹³C₆

1-Bromo-4-iodobenzene-¹³C₆ is utilized as an internal standard in quantitative mass spectrometry.[1] The six ¹³C atoms increase the molecular weight by 6 Da compared to the unlabeled compound.

| m/z | Relative Intensity | Assignment |

| 290 | ~98% | [M+2]⁺ (¹³C₆, containing ⁸¹Br) |

| 288 | 100% | [M]⁺ (¹³C₆, containing ⁷⁹Br) |

| 161 | High | [M - I]⁺ (¹³C₆) |

| 82 | Moderate | [¹³C₆H₄]⁺ |

Experimental Protocols

While specific experimental details for the acquisition of the referenced data are not fully available, the following provides a general methodology for obtaining NMR and MS data for compounds like 1-bromo-4-iodobenzene.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra is as follows:

Caption: General workflow for NMR data acquisition.

Mass Spectrometry (GC-MS) Protocol

A typical protocol for acquiring an electron ionization mass spectrum using a gas chromatograph is outlined below:

Caption: General workflow for GC-MS data acquisition.

Logical Relationships and Structure

The relationship between the unlabeled and ¹³C₆ labeled 1-Bromo-4-iodobenzene is primarily in their application for isotope dilution mass spectrometry.

Caption: Use of 1-Bromo-4-iodobenzene-¹³C₆ in quantitative analysis.

References

Technical Guide: Stability and Storage of 1-Bromo-4-iodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodobenzene-¹³C₆ is a stable, isotopically labeled compound crucial for a variety of applications in pharmaceutical research and development. Its primary uses include serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic flux analysis. The ¹³C labeling provides a distinct mass signature, enabling precise tracking and quantification in complex biological matrices. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its purity, integrity, and, consequently, the accuracy of experimental results.

This guide provides a comprehensive overview of the stability profile of 1-Bromo-4-iodobenzene-¹³C₆, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A solid understanding of the physicochemical properties of 1-Bromo-4-iodobenzene is fundamental to predicting its stability. While specific data for the ¹³C₆ isotopologue is not extensively published, the properties are expected to be very similar to the unlabeled compound.

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₄BrI | [1] |

| Molecular Weight | 288.90 g/mol (approx.) | Calculated |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 91 °C | [2] |

| Boiling Point | 120-122 °C at 14 mmHg | |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Stability Profile

Based on the general chemistry of aryl halides, 1-Bromo-4-iodobenzene-¹³C₆ is a chemically stable compound under standard laboratory conditions. The carbon-halogen bonds in aryl halides are significantly stronger than in alkyl halides, rendering them less susceptible to nucleophilic substitution reactions. However, certain environmental factors can lead to degradation.

3.1. Thermal Stability

1-Bromo-4-iodobenzene-¹³C₆ exhibits good thermal stability. Forced degradation studies, typically involving elevated temperatures, are necessary to identify potential thermal degradation products.

3.2. Hydrolytic Stability

Aryl halides are generally resistant to hydrolysis under neutral pH conditions due to the strength of the C-X bond, which possesses partial double-bond character from resonance with the benzene ring. Degradation is not expected under normal aqueous conditions. However, under extreme pH and high temperatures, hydrolysis may be forced.

3.3. Photostability

Exposure to light, particularly ultraviolet (UV) radiation, is a potential degradation pathway for aryl halides. Photodegradation can proceed via homolytic cleavage of the carbon-halogen bond to form radical intermediates. The presence of photosensitizers can accelerate this process.

3.4. Oxidative Stability

While generally stable to atmospheric oxygen, strong oxidizing agents should be avoided as they can potentially react with the aromatic ring or the halogen substituents, especially under harsh conditions.

3.5. Isotopic Stability

The ¹³C-labeling is stable and does not exchange under typical experimental and storage conditions.

Potential Degradation Pathways

The primary degradation pathways for 1-Bromo-4-iodobenzene-¹³C₆ are anticipated to be photolytic.

Caption: Potential photodegradation pathway for 1-Bromo-4-iodobenzene-¹³C₆.

Recommended Storage and Handling

To ensure the long-term stability and purity of 1-Bromo-4-iodobenzene-¹³C₆, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable. | Minimizes potential for slow thermal degradation. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes risk of oxidation, although low. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |

| Incompatibilities | Avoid strong oxidizing agents. | Prevents potential chemical reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for 1-Bromo-4-iodobenzene-¹³C₆ should include forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (R2) and Q1B.

Caption: General workflow for forced degradation studies.

6.1. Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for accurate stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. Mass spectrometry (MS) detection can be used for the identification of unknown degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method should be able to separate the parent compound from all potential degradation products.

6.2. Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed on a single batch to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

6.2.1. Thermal Stability

-

Weigh a known amount of 1-Bromo-4-iodobenzene-¹³C₆ into a suitable vial.

-

Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the sample using the validated stability-indicating method.

-

A control sample should be stored at the recommended storage condition (e.g., 2-8°C, protected from light).

6.2.2. Hydrolytic Stability

-

Prepare solutions of 1-Bromo-4-iodobenzene-¹³C₆ in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions. Due to its poor aqueous solubility, a co-solvent such as acetonitrile may be necessary.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase.

-

Analyze the samples using the validated stability-indicating method.

-

Analyze control samples at the initial time point.

6.2.3. Oxidative Stability

-

Prepare a solution of 1-Bromo-4-iodobenzene-¹³C₆ in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

At specified time points, withdraw an aliquot and analyze it using the validated stability-indicating method.

-

Analyze a control sample (without hydrogen peroxide) at the same time points.

6.2.4. Photostability

Photostability testing should be conducted according to ICH Q1B guidelines.[3][4][5][6][7]

-

Place a thin layer of solid 1-Bromo-4-iodobenzene-¹³C₆ in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable solvent.

-

Expose the samples to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples using the validated stability-indicating method.

6.3. Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood, long-term and accelerated stability studies on at least three primary batches are conducted to establish a retest period. These studies should be performed on the compound stored in its proposed packaging.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

1-Bromo-4-iodobenzene-¹³C₆ is a stable compound when stored under the recommended conditions. The primary degradation pathway is likely to be photodegradation, emphasizing the need for protection from light. The provided experimental protocols offer a framework for a comprehensive stability assessment in line with regulatory expectations. Adherence to proper storage and handling procedures is essential to maintain the purity and integrity of this valuable research tool, thereby ensuring the reliability of experimental data in pharmaceutical research and development.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. ikev.org [ikev.org]

A Technical Guide to the Commercial Availability and Application of 1-Bromo-4-iodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Bromo-4-iodobenzene-¹³C₆, a stable isotope-labeled compound crucial for a range of applications in research and drug development. This document details commercially available product specifications, outlines a general experimental protocol for its use as an internal standard in quantitative analysis, and discusses its potential applications in synthetic chemistry.

Core Applications and Significance

1-Bromo-4-iodobenzene-¹³C₆ serves as a high-fidelity internal standard for mass spectrometry-based quantitative studies.[1][2][3] Its six ¹³C atoms provide a distinct mass shift from its unlabeled counterpart, ensuring accurate quantification in complex biological matrices by correcting for variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis, offering superior accuracy and precision compared to other methods. Furthermore, its structure makes it a valuable tool for mechanistic studies of chemical reactions, such as palladium-catalyzed cross-coupling reactions, by enabling the tracking of the labeled phenyl ring throughout the reaction pathway.

Commercial Availability

A number of specialized chemical suppliers offer 1-Bromo-4-iodobenzene-¹³C₆. The following table summarizes the product specifications from several key vendors to facilitate comparison and procurement.

| Supplier | Product Number | CAS Number | Unit Size(s) | Isotopic Purity | Chemical Purity | Price (USD) | Lead Time |

| Qmx Laboratories | QX129415 | 1261170-84-6 | 500mg | ≥98% | >98% (TLC) | Inquire | Inquire |

| MedchemExpress | HY-138989S | 1261170-84-6 | 1mg, 5mg, 10mg | ≥98% | >98% | Inquire | Inquire |

| BLD Pharm | BD01237500 | 1261170-84-6 | 100mg, 250mg, 1g | ≥98% | ≥98.0% | Inquire | Inquire |

| IsoSciences (via Biomol) | ISO-10267 | 1261170-84-6 | 250mg, 500mg | ≥99% | >95% | Inquire | 3-18 business days |

| Toronto Research Chemicals | B689101 | 1261170-84-6 | 1mg, 5mg, 10mg, 25mg | ≥99% | Not specified | Inquire | Inquire |

| C/D/N Isotopes Inc. | D-8181 | 1261170-84-6 | 100mg, 250mg, 500mg | 99 atom % ¹³C | Not specified | Inquire | Inquire |

Note: Pricing and lead times are often subject to change and may require a direct inquiry with the supplier. Isotopic and chemical purity levels are as stated by the respective suppliers.

Experimental Protocols

While specific protocols are highly application-dependent, this section provides a detailed, representative methodology for the use of 1-Bromo-4-iodobenzene-¹³C₆ as an internal standard in a quantitative LC-MS/MS assay for its unlabeled analogue.

General Protocol for Quantitative Analysis using 1-Bromo-4-iodobenzene-¹³C₆ as an Internal Standard

1. Materials and Reagents:

-

1-Bromo-4-iodobenzene (unlabeled standard)

-

1-Bromo-4-iodobenzene-¹³C₆ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of both unlabeled 1-Bromo-4-iodobenzene and 1-Bromo-4-iodobenzene-¹³C₆ in 1 mL of methanol, respectively.

-

Working Standard Solutions: Serially dilute the unlabeled primary stock solution with 50% acetonitrile in water to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 1-Bromo-4-iodobenzene-¹³C₆ primary stock solution with 50% acetonitrile in water.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of the biological matrix (calibration standard, quality control sample, or unknown sample), add 10 µL of the 100 ng/mL internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

1-Bromo-4-iodobenzene: To be determined by infusion and optimization (e.g., precursor ion [M+H]⁺ to a specific product ion).

-

1-Bromo-4-iodobenzene-¹³C₆: Precursor ion [M+6+H]⁺ to the corresponding product ion.

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Determine the concentration of the unlabeled analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for quantitative analysis and the logical hierarchy of analytical quantification methods.

LC-MS/MS bioanalytical workflow using a stable isotope-labeled internal standard.

Comparison of analytical quantification methods.

Potential Synthetic Applications

Beyond its use as an internal standard, 1-Bromo-4-iodobenzene-¹³C₆ is a valuable reagent for mechanistic studies in synthetic organic chemistry. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. For instance, the more reactive C-I bond can participate in Sonogashira or Suzuki couplings while leaving the C-Br bond intact for subsequent transformations. The ¹³C₆-labeled phenyl ring allows researchers to unambiguously track the fate of this specific building block in complex reaction sequences using techniques like NMR spectroscopy and mass spectrometry.

This technical guide serves as a starting point for researchers and professionals interested in utilizing 1-Bromo-4-iodobenzene-¹³C₆. For specific applications, further optimization of the provided protocols may be necessary. It is always recommended to consult the supplier's Certificate of Analysis for detailed purity information and to handle the compound in accordance with its Safety Data Sheet.

References

1-Bromo-4-iodobenzene-¹³C₆: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for 1-Bromo-4-iodobenzene-¹³C₆. While specific safety data for the ¹³C-labeled isotopologue is not extensively available, the toxicological and chemical properties are considered to be essentially identical to its non-labeled counterpart, 1-Bromo-4-iodobenzene. This document synthesizes available data to ensure the safe use of this compound in research and development settings.

Chemical and Physical Properties

1-Bromo-4-iodobenzene-¹³C₆ is a stable, isotopically labeled compound used primarily as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its physical and chemical characteristics are crucial for understanding its behavior and for implementing appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | ¹³C₆H₄BrI | [1] |

| Molecular Weight | ~284.83 g/mol | [1] |

| Appearance | Light brown to beige crystalline powder/solid | [2][3] |

| Melting Point | 89-91 °C | [4][5] |

| Boiling Point | 120-122 °C at 14 mmHg | [6][5] |

| Solubility | Insoluble in water | [6][7] |

| Stability | Stable under normal conditions; light sensitive |

Hazard Identification and Classification

Based on the data for 1-Bromo-4-iodobenzene, the ¹³C₆ isotopologue is classified as a hazardous substance.

| Hazard Classification | GHS Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — (single exposure) | Category 3 (Respiratory system) |

GHS Pictogram:

Signal Word: Warning [3][5][8][9]

Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 1-Bromo-4-iodobenzene-¹³C₆.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Hand Protection: Wear suitable chemical-resistant gloves.[11]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator or equivalent if dust is generated. A dust mask type N95 (US) is recommended.[5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][8]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][8]

Storage

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling 1-Bromo-4-iodobenzene-¹³C₆ in a laboratory setting.

Caption: A logical workflow for the safe handling of 1-Bromo-4-iodobenzene-¹³C₆.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][8] |

| Skin Contact | Immediately wash the skin with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][8] |

| Ingestion | Clean mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][8] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[8]

-

Environmental Precautions: Do not let the product enter drains.[8]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[8]

Disposal Considerations

-

Dispose of this material and its container at a hazardous or special waste collection point.[3]

-

Waste is classified as hazardous. Dispose of in accordance with local, state, and federal regulations.[3]

Toxicological Information

While specific toxicological studies on 1-Bromo-4-iodobenzene-¹³C₆ are not available, the data for the non-labeled compound indicates the following:

-

Acute Toxicity: The toxicological properties have not been fully investigated.[8][11]

-

Carcinogenicity: This compound has not been listed as a carcinogen by NTP, IARC, ACGIH, or CA Prop 65.[11]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[11]

This guide is intended to provide comprehensive safety and handling information for 1-Bromo-4-iodobenzene-¹³C₆ based on the best available data for the parent compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1-Bromo-4-iodobenzene | CAS#:589-87-7 | Chemsrc [chemsrc.com]

- 5. 1-Bromo-4-iodobenzene 98 589-87-7 [sigmaaldrich.com]

- 6. 1-Bromo-4-iodobenzene | 589-87-7 [chemicalbook.com]

- 7. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 589-87-7|1-Bromo-4-iodobenzene|BLD Pharm [bldpharm.com]

- 10. 1-Bromo-4-iodobenzene 589-87-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Page loading... [wap.guidechem.com]

The Gold Standard of Quantification: An In-depth Technical Guide to ¹³C Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The reliability of analytical data underpins critical decisions, from preclinical pharmacokinetic assessments to late-stage clinical trial outcomes. This technical guide provides a comprehensive overview of ¹³C labeled internal standards, recognized as the gold standard for quantitative mass spectrometry. We will delve into the core principles, comparative advantages, and practical applications of these standards, supported by summarized quantitative data and detailed experimental protocols.

The Fundamental Principle of Isotope Dilution Mass Spectrometry

The core of quantitative analysis using stable isotope-labeled internal standards (SIL-ISs) lies in the principle of isotope dilution. A known quantity of a SIL-IS, which is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ¹³C), is added to a sample at the earliest stage of analysis.[1] Because the SIL-IS is chemically identical to the analyte of interest, it experiences the same physical and chemical variations throughout the entire analytical process, including extraction, derivatization, and ionization.[1][2]

The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[3] By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations in sample preparation or instrument response are effectively normalized. This allows for highly accurate and precise quantification of the analyte in complex biological matrices.[2]

The Superiority of ¹³C Labeling

While other stable isotopes like deuterium (²H or D) are also used for internal standards, ¹³C labeling offers distinct advantages.[4] Deuterium-labeled standards can sometimes exhibit different chromatographic behavior and extraction recoveries compared to the native analyte due to the "isotope effect," which can be more pronounced with deuterium.[5][6] This can lead to a slight separation of the analyte and the internal standard during chromatography, potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.[7]

¹³C labeled internal standards, on the other hand, have physicochemical properties that are virtually identical to their unlabeled counterparts, ensuring they co-elute perfectly and experience the same degree of ion suppression or enhancement.[7] This makes them the preferred choice for achieving the highest level of accuracy and precision in quantitative bioanalysis.[4][7] Furthermore, ¹³C labels are chemically stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels in certain solvents or under specific pH conditions.[8]

Quantitative Comparison of Internal Standard Performance

The use of a stable isotope-labeled internal standard, particularly a ¹³C labeled one, significantly improves the accuracy and precision of quantitative assays compared to other methods like using an external standard or a structural analog internal standard. The following table summarizes the typical performance characteristics of these different quantification strategies.

| Performance Metric | External Standard | Analog Internal Standard | ¹³C Labeled Internal Standard | Key Advantage of ¹³C-IS |

| Accuracy (% Bias) | Can exceed ±20% | Can exceed ±15%[1] | Typically within ±5%[1] | Superior compensation for matrix effects and recovery variations.[1] |

| Precision (%CV) | >15% | 5-15% | <5% | Minimizes variability from sample preparation and instrument response.[9][10] |

| Matrix Effect Compensation | None | Partial | Excellent | Co-elution and identical ionization behavior to the analyte.[11] |

| Recovery Correction | None | Partial | Excellent | Identical extraction and processing behavior as the analyte.[6][12] |

This table summarizes typical performance and should be considered as a general guide. Actual performance may vary depending on the specific assay, analyte, and matrix.

Experimental Workflow and Protocols

The successful implementation of ¹³C labeled internal standards requires a well-defined and validated experimental workflow. Below is a generic, yet detailed, protocol for the quantification of a small molecule drug in human plasma using LC-MS/MS, a common application in drug development.

General Bioanalytical Workflow using a ¹³C Labeled Internal Standard

The following diagram illustrates a typical workflow for a bioanalytical assay employing a ¹³C labeled internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 9. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-4-iodobenzene-¹³C₆ in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodobenzene-¹³C₆ is a stable isotope-labeled aryl halide that serves as a valuable tool in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a ¹³C₆-labeled benzene ring allows for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), or as a tracer in metabolic studies.[1] This document provides detailed application notes and a representative experimental protocol for the selective Suzuki coupling of 1-Bromo-4-iodobenzene-¹³C₆.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this substrate. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This chemoselectivity enables the selective formation of a carbon-carbon bond at the iodo-substituted position, leaving the bromo-substituent intact for subsequent transformations. This stepwise functionalization is highly advantageous in the synthesis of complex, unsymmetrical biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2]

Key Applications

-

Internal Standard: Due to its distinct mass, 1-Bromo-4-iodobenzene-¹³C₆ and its derivatives can be used as internal standards for accurate quantification of unlabeled analogues in complex mixtures using techniques like GC-MS or LC-MS.[1]

-

Tracer Studies: In drug development, isotopically labeled compounds are crucial for tracking the metabolic fate of a drug candidate (ADME studies - Absorption, Distribution, Metabolism, and Excretion).[1]

-

Mechanistic Studies: The labeled compound can be employed to investigate reaction mechanisms and kinetics of the Suzuki coupling and other cross-coupling reactions.

-

Synthesis of Labeled Bioactive Molecules: It serves as a precursor for the synthesis of ¹³C-labeled drug candidates or biological probes, facilitating their study in biological systems.[3]

Experimental Protocols

The following is a representative protocol for the selective mono-arylation of 1-Bromo-4-iodobenzene-¹³C₆ via a Suzuki-Miyaura coupling reaction. This protocol is based on established procedures for similar non-labeled dihalogenated aromatic compounds and may require optimization for specific arylboronic acids and desired outcomes.

General Reaction Scheme

Caption: General scheme of the selective Suzuki coupling.

Materials and Reagents

-

1-Bromo-4-iodobenzene-¹³C₆

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

-

Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).

-

Solvent: Anhydrous 1,4-dioxane and degassed water, or other suitable solvents like toluene or DMF.

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying.

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).

-

Inert gas (Argon or Nitrogen).

Detailed Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-iodobenzene-¹³C₆ (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. Following the degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-4'-aryl-[¹³C₆]biphenyl product.

Data Presentation

The following table presents representative data for Suzuki-Miyaura coupling reactions involving aryl halides, which can be considered as a general reference for the expected outcomes with 1-Bromo-4-iodobenzene-¹³C₆.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 70 | 12 | ~95 (mono-coupled) | [4] (adapted) |

| 2 | Iodobenzene | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | MW | 0.5-1.5 | 85-95 | [5] (adapted) |

| 3 | Bromobenzene | Phenylboronic acid | PdFe₂O₄ (cat.) | K₂CO₃ | MeOH/H₂O | 100 | - | 98 | [6][7] |

| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | MW | 1 | 90 | [5] |

Note: Yields are based on similar non-labeled substrates and are for illustrative purposes. Actual yields with 1-Bromo-4-iodobenzene-¹³C₆ may vary and should be determined experimentally.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-BROMO-4-IODOBENZENE, 98% - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. jsynthchem.com [jsynthchem.com]

- 7. jsynthchem.com [jsynthchem.com]

Application Notes and Protocols for 1-Bromo-4-iodobenzene-¹³C₆ as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise field of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is paramount for achieving accurate and reliable results. Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry due to their ability to mimic the behavior of the analyte of interest throughout sample preparation and analysis.[1][2][3] This application note details the use of 1-Bromo-4-iodobenzene-¹³C₆ as a robust internal standard for the quantification of halogenated aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

1-Bromo-4-iodobenzene-¹³C₆ is the ¹³C-labeled version of 1-bromo-4-iodobenzene and is an ideal internal standard for the analysis of various brominated, iodinated, or bromo-iodinated aromatic compounds, which are often of interest as environmental pollutants or as intermediates in pharmaceutical synthesis.[4] Its key advantage lies in its almost identical physicochemical properties to the corresponding unlabeled analytes, ensuring it experiences similar extraction efficiencies, matrix effects, and potential degradation during analysis. This allows for accurate correction of any variations, leading to highly precise and accurate quantification.

This document provides a detailed protocol for the application of 1-Bromo-4-iodobenzene-¹³C₆ as an internal standard in a typical GC-MS workflow, including hypothetical yet representative quantitative data to illustrate its performance.

Experimental Protocols

Materials and Reagents

-

Internal Standard Stock Solution:

-

1-Bromo-4-iodobenzene-¹³C₆ (Molecular Weight: ~289.9 g/mol , assuming fully labeled)

-

Methanol (HPLC grade)

-

Prepare a stock solution of 100 µg/mL in methanol.

-

-

Analytes:

-

1-Bromo-4-iodobenzene (unlabeled)

-

Other relevant halogenated aromatic compounds (e.g., dibromobenzene, diiodobenzene, bromochlorobenzene)

-

-

Solvents and Reagents:

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., soil, water, reaction mixture)

-

Sample Preparation (Illustrative Example for Soil Matrix)

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a centrifuge tube.

-

Spike the sample with a known amount of the 1-Bromo-4-iodobenzene-¹³C₆ internal standard solution (e.g., 50 µL of a 10 µg/mL working solution).

-

Add 20 mL of a 1:1 (v/v) hexane:dichloromethane mixture.

-

Vortex for 2 minutes, followed by ultrasonication for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 3-6) on the soil pellet and combine the supernatants.

-

-

Cleanup:

-

Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/Splitless, operated in splitless mode.

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific ions for the analyte and the internal standard are monitored to enhance sensitivity and selectivity.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Bromo-4-iodobenzene | ~10.5 | 282 | 155, 76 |

| 1-Bromo-4-iodobenzene-¹³C₆ | ~10.5 | 288 | 161, 82 |

(Note: Retention times are approximate and should be confirmed experimentally.)

Quantitative Data Summary

The following tables present hypothetical but realistic data from a validation study using 1-Bromo-4-iodobenzene-¹³C₆ as an internal standard for the quantification of unlabeled 1-Bromo-4-iodobenzene.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| 1-Bromo-4-iodobenzene | 1 - 100 | 0.9992 |

Table 2: Precision and Accuracy

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Recovery (%) | RSD (%) |

| 5 | 4.92 | 98.4 | 4.2 |

| 25 | 25.8 | 103.2 | 3.1 |

| 75 | 73.5 | 98.0 | 2.5 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| 1-Bromo-4-iodobenzene | 0.3 | 1.0 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of using an internal standard for quantification.

Caption: Experimental workflow for quantitative GC-MS analysis.

Caption: Logic of internal standard-based quantification.

Conclusion

1-Bromo-4-iodobenzene-¹³C₆ serves as an excellent internal standard for the quantitative analysis of halogenated aromatic compounds by GC-MS. Its use, in conjunction with the principles of isotope dilution, effectively compensates for variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision. The detailed protocol and representative data provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows for robust and reliable quantification.

References

Application of 1-Bromo-4-iodobenzene-¹³C₆ in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, particularly within drug discovery and development, the precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), stands as a cornerstone for quantitative analysis. The use of stable isotope-labeled internal standards is a widely accepted practice to enhance the accuracy and precision of these measurements. 1-Bromo-4-iodobenzene-¹³C₆ is a stable isotope-labeled compound employed as an internal standard for the quantitative analysis of small molecules by mass spectrometry.[1][2][3] Its structure, being a ¹³C-labeled analog of 1-bromo-4-iodobenzene, ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, thereby effectively correcting for variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the utilization of 1-Bromo-4-iodobenzene-¹³C₆ as an internal standard in quantitative mass spectrometry workflows.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis is a powerful technique for quantification that relies on the addition of a known amount of an isotopically enriched version of the analyte of interest to the sample. The stable isotope-labeled compound, in this case, 1-Bromo-4-iodobenzene-¹³C₆, serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio is largely unaffected by sample loss during preparation or fluctuations in instrument performance.

Applications

The primary application of 1-Bromo-4-iodobenzene-¹³C₆ is as an internal standard in quantitative mass spectrometry assays.[1][2][3] This is particularly valuable in complex matrices such as plasma, urine, and tissue homogenates, where matrix effects can significantly impact the accuracy of quantification. While specific applications for this exact molecule are not extensively documented in publicly available literature, its utility can be inferred for the quantification of analytes with similar structural motifs, such as halogenated aromatic compounds, which are common in pharmaceutical and environmental analysis.

Experimental Protocols

The following is a representative protocol for the use of 1-Bromo-4-iodobenzene-¹³C₆ as an internal standard in a quantitative LC-MS/MS analysis of a hypothetical analyte, "Analyte X" (a structurally similar non-labeled compound), in human plasma.

Materials and Reagents

-

Analyte X: Analytical standard of known purity.

-

1-Bromo-4-iodobenzene-¹³C₆: Internal standard (IS) of known purity.

-

Human Plasma: K2-EDTA anticoagulated, from a certified vendor.

-

Acetonitrile (ACN): HPLC or LC-MS grade.

-

Methanol (MeOH): HPLC or LC-MS grade.

-

Formic Acid (FA): LC-MS grade.

-

Water: Deionized, 18 MΩ·cm or higher purity.

-

96-well deep-well plates: For sample preparation.

-

Centrifuge: Capable of handling 96-well plates.

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Analyte X in methanol.

-

Prepare a 1 mg/mL stock solution of 1-Bromo-4-iodobenzene-¹³C₆ (IS) in methanol.

-

-

Working Standard Solutions:

-

Serially dilute the Analyte X stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution:

-

Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This will be the protein precipitation solvent containing the internal standard.

-

-

Calibration Curve and QC Sample Preparation:

-

Spike 50 µL of blank human plasma with 5 µL of the appropriate Analyte X working standard solution to create calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation: Protein Precipitation

-

To 50 µL of each plasma sample (standards, QCs, and unknown samples) in a 96-well plate, add 200 µL of the internal standard working solution (50 ng/mL 1-Bromo-4-iodobenzene-¹³C₆ in acetonitrile).

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Multiple Reaction Monitoring (MRM):

-

Optimize the precursor-to-product ion transitions for both Analyte X and 1-Bromo-4-iodobenzene-¹³C₆ by infusing the individual standard solutions.

-

Hypothetical MRM Transitions:

-

Analyte X (e.g., m/z 283 -> 156)

-

1-Bromo-4-iodobenzene-¹³C₆ (m/z 289 -> 162)

-

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. The following is a hypothetical example of a calibration curve data set.

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 1,250 | 50,000 | 0.025 | 0.98 | 98.0 |

| 5 | 6,300 | 51,000 | 0.124 | 5.1 | 102.0 |

| 10 | 12,800 | 50,500 | 0.253 | 10.2 | 102.0 |

| 50 | 64,000 | 49,800 | 1.285 | 49.5 | 99.0 |

| 100 | 127,000 | 50,200 | 2.530 | 101.2 | 101.2 |

| 500 | 635,000 | 49,500 | 12.828 | 498.5 | 99.7 |

| 1000 | 1,280,000 | 50,100 | 25.549 | 1005.0 | 100.5 |

Visualizations

Experimental Workflow

The general workflow for a quantitative mass spectrometry experiment using an internal standard is depicted below.

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship in the quantification process where the internal standard corrects for variability.

Caption: Logical flow of internal standard-based quantification.

Conclusion

1-Bromo-4-iodobenzene-¹³C₆ is a valuable tool for researchers and scientists engaged in quantitative mass spectrometry. Its use as an internal standard, following the principles of stable isotope dilution, provides a robust method for obtaining accurate and precise measurements of analytes in complex biological matrices. The protocols and workflows described herein offer a foundational guide for the implementation of this and similar stable isotope-labeled internal standards in a regulated and research-oriented drug development environment.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using 1-Bromo-4-iodobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the concentration and purity of substances without the need for an identical reference standard for the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard, the quantity of an analyte can be accurately determined.

This document provides detailed application notes and protocols for the use of 1-Bromo-4-iodobenzene-¹³C₆ as an internal standard in quantitative ¹H NMR. The ¹³C₆-labeling of this standard offers the advantage of a simplified proton NMR spectrum, consisting of a well-defined AA'BB' system, which can be advantageous in complex sample matrices where spectral overlap is a concern. Its aromatic signals are in a region that is often clear of resonances from aliphatic compounds. Furthermore, its high purity and stability make it an excellent candidate for a qNMR internal standard.

Physicochemical Properties and Spectral Data

| Property | Value |

| Chemical Formula | ¹³C₆H₄BrI |

| Molecular Weight | 288.96 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 89-93 °C |

| Solubility | Soluble in Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆. Insoluble in water. |

| ¹H NMR Chemical Shifts (approx. in CDCl₃) | δ ~7.22 (d, 2H), ~7.53 (d, 2H) ppm |

| ¹³C NMR Chemical Shifts (approx. in CDCl₃) | δ ~92.5 (C-I), ~122.0 (C-Br), ~132.5 (CH), ~138.0 (CH) ppm |

Principle of qNMR using an Internal Standard

The purity of an analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I_analyte and I_std are the integral values of the signals for the analyte and the standard, respectively.

-

N_analyte and N_std are the number of protons giving rise to the respective signals of the analyte and the standard.

-

MW_analyte and MW_std are the molecular weights of the analyte and the standard.

-

m_analyte and m_std are the masses of the analyte and the standard.

-

P_std is the purity of the internal standard.

Experimental Workflow

The general workflow for performing a qNMR experiment with an internal standard is depicted below.

Caption: A flowchart illustrating the key stages of a qNMR experiment.

Detailed Experimental Protocol

This protocol describes the determination of the purity of a hypothetical analyte, "AnalyteX," using 1-Bromo-4-iodobenzene-¹³C₆ as the internal standard.

1. Materials and Equipment

-

1-Bromo-4-iodobenzene-¹³C₆ (certified reference material, purity ≥ 99.5%)

-

AnalyteX

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Analytical balance (readability ± 0.01 mg)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-precision NMR tubes

2. Sample Preparation

-